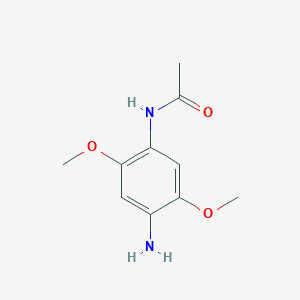
CID 78061896
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061896” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78061896 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents and catalysts to facilitate the chemical reactions required to produce the compound. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The methods used in industrial production are often proprietary and may involve advanced technologies and equipment .
Chemical Reactions Analysis
Types of Reactions: CID 78061896 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and reactivity in different chemical environments .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products can include a variety of derivatives and intermediates that are useful in further chemical synthesis and applications .
Scientific Research Applications
CID 78061896 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it may be used in studies involving cellular and molecular mechanisms. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, the compound has applications in industry, particularly in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of CID 78061896 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78061896 include other chemical entities with comparable structures and properties. These compounds can be identified through chemical databases and literature searches .
Uniqueness: this compound is unique due to its specific chemical structure and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Properties
Molecular Formula |
GaLa3 |
|---|---|
Molecular Weight |
486.439 g/mol |
InChI |
InChI=1S/Ga.3La |
InChI Key |
MAHHJQUXVPTPSW-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[La].[La].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
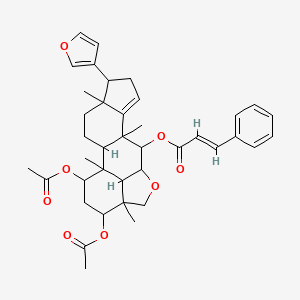

![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
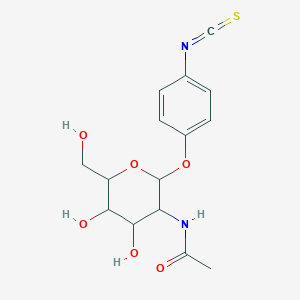

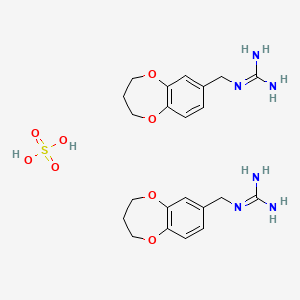
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
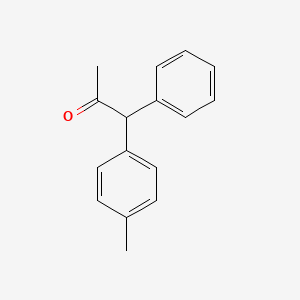
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
